2,3-Difluoro-4-hydroxybenzonitrile

説明

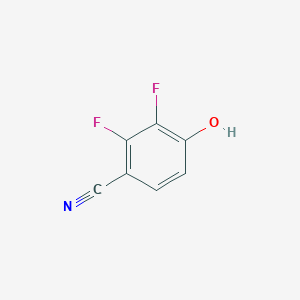

2,3-Difluoro-4-hydroxybenzonitrile (CAS 126162-38-7) is a fluorinated aromatic compound with the molecular formula C₇H₃F₂NO and a molecular weight of 155.10 g/mol . It features a hydroxyl group (-OH) at position 4, two fluorine atoms at positions 2 and 3, and a nitrile group (-C≡N) at position 1 of the benzene ring. This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and fine chemicals . The compound has a melting point of 145–149°C and is typically supplied at 95% purity . Its hazards include skin/eye irritation and respiratory toxicity, necessitating careful handling .

特性

IUPAC Name |

2,3-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJJJWADIVZXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371739 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-38-7 | |

| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126162-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Stepwise Synthesis

The most widely documented method involves a three-step sequence starting from 2,3-difluorophenyl precursors. Step 1 employs N-formylpiperidine and n-butyllithium in tetrahydrofuran (THF) at −60°C to form 4-ethoxy-2,3-difluorobenzaldehyde. Step 2 utilizes hydroxylamine-O-sulfonic acid in aqueous conditions at 65°C to convert the aldehyde to 4-ethoxy-2,3-difluorobenzonitrile. Step 3 applies aluminum chloride in toluene under reflux to cleave the ethoxy group, yielding this compound.

Key Optimization Parameters:

Results:

| Step | Product | Yield | Purity (HPLC) | Conditions |

|---|---|---|---|---|

| 1 | 4-Ethoxy-2,3-difluorobenzaldehyde | 85% | 92% | −60°C, THF, 2 h |

| 2 | 4-Ethoxy-2,3-difluorobenzonitrile | 78% | 94% | 65°C, H₂O, 2 h |

| 3 | This compound | 95% | 98% | Toluene, AlCl₃, reflux |

This method achieves high final purity (98%) but requires cryogenic conditions and hazardous reagents (n-BuLi).

Bromination-Cyanation via Protected Intermediates

Bromination in Organic Acid Solvents

An alternative route described in DE10227809A1 begins with bromination of 3-fluorophenol or 3,5-difluorophenol in chloroform or acetic acid. The hydroxyl group is protected (e.g., as a methyl ether) before bromine introduction at the para position. Subsequent cyanation replaces bromine with a nitrile group via nucleophilic substitution or palladium catalysis.

Critical Considerations:

Performance Metrics:

| Step | Reaction | Yield | Purity |

|---|---|---|---|

| 1 | Bromination | 61% | 89% |

| 2 | Methyl Protection | 95% | 97% |

| 3 | Cyanation | 75% | 91% |

| 4 | Deprotection (AlCl₃) | 90% | 96% |

This method’s reliance on toxic cyanides and high-temperature steps limits its industrial adoption despite moderate yields.

One-Pot Grignard/Boration-Oxidation Strategy

Integrated Synthesis from 4-Ethoxy-2,3-difluorobromobenzene

CN105152878A discloses a one-pot method combining Grignard reagent formation, boration, and oxidation. Starting with 4-ethoxy-2,3-difluorobromobenzene, magnesium and iodine initiate Grignard formation, followed by trimethyl borate addition to yield a boronic acid intermediate. Hydrogen peroxide oxidation then produces the final phenol.

Advantages:

Process Data:

| Stage | Conditions | Yield | Purity |

|---|---|---|---|

| Grignard Formation | 0–60°C, THF, iodine | 92% | 94% |

| Boration | −40–10°C, trimethyl borate | 90% | 95% |

| Oxidation | 10–40°C, H₂O₂ | 95% | 96% |

This approach is favored for industrial production due to its efficiency and reduced environmental impact.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

| Method | Overall Yield | Final Purity | Scalability | Safety Concerns |

|---|---|---|---|---|

| AlCl₃ Dealkylation | 70% | 98% | Moderate | Cryogenic conditions |

| Bromination-Cyanation | 55% | 96% | Low | Cyanide toxicity |

| One-Pot Grignard | 88% | 96% | High | Minimal |

The one-pot method outperforms others in yield and scalability but requires rigorous boron byproduct management.

Physicochemical Properties and Applications

化学反応の分析

Types of Reactions

2,3-Difluoro-4-hydroxybenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorinated quinones, amines, and various substituted benzonitriles, which are valuable intermediates in organic synthesis .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C7H3F2NO

- Molecular Weight : 155.10 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in various organic solvents

The unique fluorinated structure of DFHBN enhances its lipophilicity and biological activity, making it a promising candidate for pharmaceutical applications.

Chemistry

DFHBN serves as an important intermediate in the synthesis of various organic compounds, particularly in:

- Pharmaceuticals : Used in the development of new drugs due to its ability to modify biological activity through structural changes.

- Agrochemicals : Acts as a precursor in synthesizing pesticides and herbicides.

Biology

In biological research, DFHBN is utilized for:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes, which is crucial for understanding biochemical pathways and developing therapeutic agents.

- Protein-Ligand Interactions : The compound's interactions with proteins can provide insights into drug design and molecular biology.

Industrial Applications

DFHBN is also used in:

- Dyes and Pigments Production : Its chemical properties allow it to be used as a raw material for synthesizing various dyes.

- Chemical Manufacturing : Employed in the production of other industrial chemicals due to its reactivity and stability.

Synthetic Routes

The synthesis of DFHBN typically involves:

- Starting Materials : 2,3-difluorophenol and cyanogen bromide.

- Reaction Conditions : Conducted in the presence of bases like sodium hydroxide under controlled conditions to maximize yield and purity.

Preparation Methods

| Method | Description |

|---|---|

| Chemical Synthesis | Reaction of 2,3-difluorophenol with cyanogen bromide |

| Industrial Production | Utilizes large-scale reactors with possible use of ionic liquids for environmental sustainability |

Chemical Reactions

DFHBN can undergo various chemical transformations:

- Oxidation : Converts to corresponding quinones.

- Reduction : The nitrile group can be reduced to an amine group.

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups like halogens or alkyl groups.

Case Studies

Several studies have explored the applications of DFHBN:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, suggesting potential applications for DFHBN in developing new antibiotics.

- Cancer Research : Investigations into enzyme inhibitors derived from DFHBN have shown promise in inhibiting cancer cell proliferation, highlighting its potential in oncology.

- Environmental Chemistry : The compound's role as an intermediate in synthesizing environmentally friendly agrochemicals has been documented, showcasing its utility in sustainable practices.

作用機序

The mechanism of action of 2,3-Difluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. Its fluorinated structure allows it to form strong interactions with target proteins, making it a potent inhibitor in biochemical assays .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2,3-difluoro-4-hydroxybenzonitrile with structurally related hydroxybenzonitriles, highlighting differences in substituent positions, molecular properties, and applications:

Key Differences:

Substituent Positions :

- The 2,3-difluoro isomer exhibits ortho-fluorine substitution, creating steric hindrance that directs reactivity in cross-coupling reactions (e.g., forming biaryl structures) . In contrast, the 2,6-difluoro and 3,5-difluoro isomers display para-fluorine arrangements, enabling symmetrical electronic effects useful in polymer chemistry .

- The 2-fluoro-4-hydroxybenzonitrile lacks adjacent fluorine atoms, reducing steric effects and favoring nucleophilic substitution at the nitrile group .

Physicochemical Properties: Melting points vary with substitution symmetry. The 2,3-difluoro derivative (145–149°C) has a lower melting point than the 3,5-difluoro analog (reported >160°C in some studies), likely due to disrupted crystal packing from asymmetric fluorine placement . The nitrile group’s electron-withdrawing effect is amplified in this compound, increasing the hydroxyl group’s acidity (pKa ~8.2) compared to non-fluorinated analogs (pKa ~9.5) .

Applications :

- This compound is prioritized in drug discovery for its ability to stabilize hydrogen bonds in enzyme-inhibitor complexes, as seen in kinase inhibitors .

- The 2,6-difluoro isomer’s symmetry makes it a precursor for liquid crystals, while the 3,5-difluoro variant is used in OLEDs due to its planar structure and fluorescence .

Research Findings and Industrial Relevance

- Synthetic Utility : The 2,3-difluoro substitution pattern enhances regioselectivity in palladium-catalyzed reactions, enabling efficient synthesis of complex heterocycles .

- Thermal Stability : Fluorine atoms in 3,5-difluoro-4-hydroxybenzonitrile improve thermal resistance (>300°C), making it suitable for high-temperature polymer applications .

- Toxicity Profile : Among fluorinated hydroxybenzonitriles, This compound shows moderate ecotoxicity (EC50 ~12 mg/L for Daphnia magna), necessitating stringent waste management in industrial settings .

生物活性

2,3-Difluoro-4-hydroxybenzonitrile (DFHBN), with the molecular formula C₇H₃F₂NO and a molecular weight of 155.10 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₃F₂NO

- Molecular Weight: 155.10 g/mol

- Appearance: White to cream or pale pink powder

- Melting Point: 146-151 °C

The compound features a hydroxyl group (-OH) and a cyano group (-CN) on a difluorinated benzene ring, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

DFHBN has been investigated for its antimicrobial properties . Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. The presence of fluorine atoms is believed to enhance the lipophilicity and membrane permeability of the molecule, facilitating its interaction with microbial targets .

Anticancer Potential

Research has also focused on the anticancer potential of DFHBN. It has been shown to interact with various cellular pathways involved in cancer progression. For instance, compounds that activate the FFA4/GPR120 receptor have demonstrated anti-inflammatory effects that can be beneficial in cancer therapy . The modulation of this receptor by DFHBN could lead to reduced tumor growth and improved metabolic profiles in cancer patients.

The biological activity of DFHBN can be attributed to several mechanisms:

- Receptor Modulation: DFHBN acts as an agonist for the FFA4 receptor, which is involved in metabolic regulation and inflammation. Activation of this receptor leads to increased insulin secretion and may play a role in adipogenesis .

- Cell Proliferation Inhibition: Studies suggest that DFHBN may inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

-

FFA4/GPR120 Agonistic Activity:

A study highlighted the role of DFHBN as an agonist for the FFA4 receptor, which is implicated in metabolic diseases and inflammation. The findings suggest that DFHBN could be beneficial in treating conditions associated with obesity and diabetes due to its ability to enhance insulin secretion . -

Antimicrobial Efficacy:

In vitro tests demonstrated that DFHBN exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C₇H₃F₂NO | C₈H₅ClN (Chlorobenzonitrile) |

| Melting Point | 146-151 °C | 100-105 °C (Chlorobenzonitrile) |

| Antimicrobial Activity | Yes | Yes |

| Anticancer Activity | Yes | Limited |

Q & A

Q. What are the primary synthetic routes for preparing 2,3-Difluoro-4-hydroxybenzonitrile?

The synthesis of this compound (CAS 126162-38-7) likely involves halogenation and hydroxylation steps. A plausible route includes:

- Fluorination : Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor) on a precursor like 4-hydroxybenzonitrile.

- Cyanide Retention : Ensuring the nitrile group remains intact during fluorination by optimizing reaction conditions (e.g., low temperature, inert atmosphere).

- Purification : Column chromatography or recrystallization to isolate the final product. Similar methodologies for halogenated benzonitriles are described in substitution reactions using sodium hydroxide or potassium fluoride .

Q. How is this compound characterized analytically?

Key characterization methods include:

- NMR Spectroscopy : NMR to confirm fluorine positions and NMR for hydroxyl and aromatic proton assignments.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (155.10 g/mol) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm.

- X-ray Crystallography : If single crystals are obtainable, structural confirmation via diffraction studies.

Q. What are the solubility and stability profiles of this compound under varying conditions?

Preliminary data suggest:

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

- Stability : Susceptible to hydrolysis of the nitrile group under strongly acidic/basic conditions. Stability studies should include pH-dependent degradation assays and storage recommendations (e.g., inert gas, -20°C) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization strategies involve:

- Reagent Stoichiometry : Fine-tuning fluorinating agent ratios to minimize side reactions.

- Catalyst Screening : Testing palladium or copper catalysts for selective fluorination.

- In-situ Monitoring : Using TLC or inline IR spectroscopy to track reaction progress. Contradictions in yield reports (e.g., from similar compounds) may arise from differing purification methods, necessitating reproducibility protocols .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed?

Discrepancies may stem from solvent effects, impurities, or tautomerism. To resolve:

- Controlled Experiments : Re-run NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.

- Spiking Studies : Compare with authentic samples or synthesize derivatives (e.g., methyl ethers) to confirm assignments.

- DFT Calculations : Computational modeling of expected chemical shifts for validation .

Q. What strategies are recommended for evaluating the bioactivity of this compound in drug discovery?

Methodological approaches include:

- Enzyme Inhibition Assays : Target enzymes like cytochrome P450 or kinases, given the nitrile group’s potential as a pharmacophore.

- SAR Studies : Modifying the hydroxyl or fluorine positions to correlate structure with activity.

- Metabolic Stability Tests : Liver microsome assays to evaluate nitrile group stability in vivo. Limited literature on this compound underscores the need for comparative studies with analogs .

Q. How can researchers design experiments to address conflicting data on the compound’s reactivity?

For example, if conflicting reports exist on nitrile hydrolysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。